molecular formula C19H21ClN2O3 B4503098 5-chloro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide

5-chloro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide

Cat. No.: B4503098
M. Wt: 360.8 g/mol
InChI Key: WETASGOQWKGOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1240702 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Research

Research into the chemical synthesis and pharmaceutical applications of compounds similar to 5-chloro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide demonstrates its potential in developing therapeutic agents. For instance, novel benzodifuranyl derivatives, including those with morpholine and methoxy groups, have been synthesized for their anti-inflammatory and analgesic properties, showing significant COX-2 inhibition and analgesic activities (A. Abu‐Hashem et al., 2020). Similarly, morpholine derivatives have been explored for their antimicrobial activities, indicating the chemical versatility and biomedical potential of such compounds (H. Bektaş et al., 2010).

Gastrokinetic Activity

A series of compounds, including 4-amino-5-chloro-2-methoxy and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, have been evaluated for their gastrokinetic activity, showing potential in enhancing gastric emptying and thus, could have applications in treating gastrointestinal motility disorders (S. Kato et al., 1992).

Anticancer Research

The cytotoxicity of chromone derivatives, including those with morpholino groups, has been studied, revealing insights into the design of anticancer drugs. These studies highlight the importance of chemical structure in determining biological activity and suggest potential therapeutic applications (Haixia Shi et al., 2018).

Bioanalytical Method Development

In the context of bioanalytical research, specific analogues of this compound have been the focus of quantitative analysis methods using LC-MS/MS, demonstrating the importance of precise analytical techniques in pharmacokinetic evaluations and drug development processes (Ankit A. Zalavadia, 2016).

Novel Therapeutic Agents Discovery

The compound's framework has been instrumental in the discovery of novel therapeutic agents, such as selective and potent gastrokinetic agents and allosteric CC-chemokine receptor 4 antagonists, indicating its utility in the development of drugs with specific biological targets (S. Kato et al., 1998).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-24-18-7-4-15(20)12-17(18)19(23)21-13-14-2-5-16(6-3-14)22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETASGOQWKGOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.